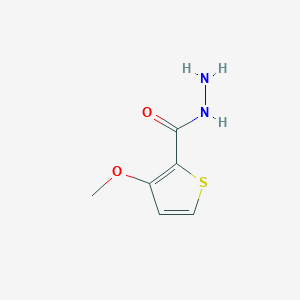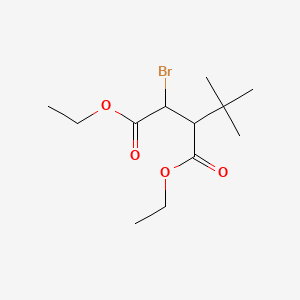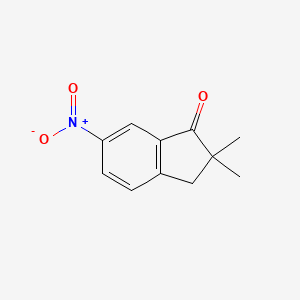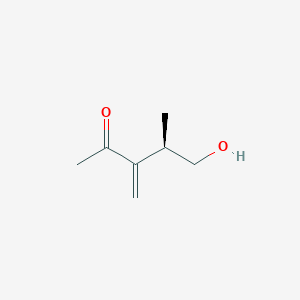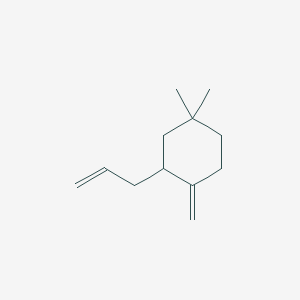![molecular formula C18H17N3O3 B12544967 1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea CAS No. 146827-31-8](/img/structure/B12544967.png)
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea is a complex organic compound that features a unique structure combining a phenoxy group, a dihydro-pyrroloindole moiety, and a urea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydro-pyrroloindole core, followed by the introduction of the phenoxy group and finally the urea group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenoxy group and other substituents can be replaced with different groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It might find applications in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea involves its interaction with specific molecular targets. The phenoxy and urea groups may facilitate binding to proteins or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-hydroxy-1-(6-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea: Similar structure but with a phenyl group instead of a phenoxy group.
1-hydroxy-1-(6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea: Contains a methoxy group instead of a phenoxy group.
Uniqueness
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
146827-31-8 |
|---|---|
Fórmula molecular |
C18H17N3O3 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea |
InChI |
InChI=1S/C18H17N3O3/c19-18(22)21(23)16-8-9-20-15-7-6-14(10-12(15)11-17(16)20)24-13-4-2-1-3-5-13/h1-7,10-11,16,23H,8-9H2,(H2,19,22) |
Clave InChI |
JZRKEVDEKWYZSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=C(C=C(C=C3)OC4=CC=CC=C4)C=C2C1N(C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
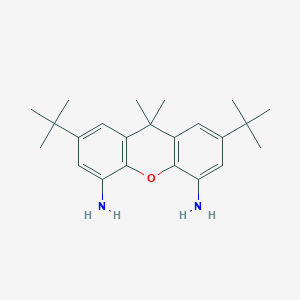
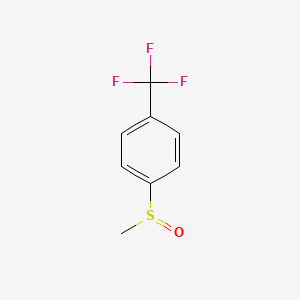
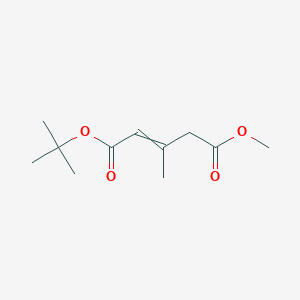
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
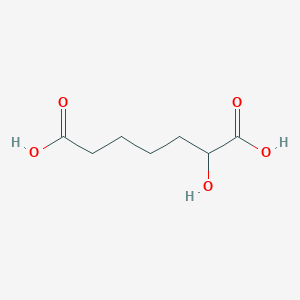

![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
